molecular formula C12H14FNO2 B1475442 2-(4-Fluoropiperidin-1-yl)benzoic acid CAS No. 1892587-87-9

2-(4-Fluoropiperidin-1-yl)benzoic acid

Cat. No. B1475442
CAS RN: 1892587-87-9
M. Wt: 223.24 g/mol
InChI Key: DRXZBPFPJYHDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoropiperidin-1-yl)benzoic acid (FPBA) is an organic compound with a unique set of properties that make it attractive for a variety of scientific research applications. FPBA is a versatile reagent that can be used in many different types of experiments, from biochemical and physiological studies to synthetic chemistry. It is also a useful tool for studying the mechanism of action of other compounds and drugs.

Scientific Research Applications

Synthesis and Intermediate Applications

  • A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : The key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, involves the use of cross-coupling reactions and diazotization processes. This research highlights the synthesis challenges and alternatives for producing brominated and fluorinated biphenyl compounds, which are structurally related to fluoropiperidinyl benzoic acids (Qiu et al., 2009).

Biological and Environmental Impact

  • Benzoic Acid as a Gut Function Regulator : Benzoic acid has been shown to improve gut functions in animal models, suggesting a potential area of application in health and nutritional sciences. The study examined the effects of benzoic acid on enzyme activity, immunity, and microbiota, which could be relevant when considering the biological activity of fluorinated benzoic acid derivatives (Mao et al., 2019).

Pharmacokinetic Analysis

  • Pharmacokinetics of Benzoic Acid : Research on the pharmacokinetic modeling of benzoic acid in various species, including humans, rats, and guinea pigs, provides insight into metabolic and dosimetric variations. Such studies are crucial for understanding the potential health implications and dietary exposures of benzoic acid and its derivatives, which may extend to fluoropiperidinyl benzoic acids (Hoffman & Hanneman, 2017).

Chemical and Biological Properties of Related Compounds

  • Synthesis and Characterization of Salicylic Acid Derivatives : Salicylic acid derivatives, known for their anti-inflammatory and analgesic activities, provide a framework for the development of new compounds. The study on 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid highlights the ongoing research into novel derivatives with potential therapeutic applications, which could be relevant for the development and application of 2-(4-Fluoropiperidin-1-yl)benzoic acid (Tjahjono et al., 2022).

properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXZBPFPJYHDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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